molecular formula C13H14N2 B1306408 C-Pyridin-4-yl-C-o-tolyl-methylamine CAS No. 883546-76-7

C-Pyridin-4-yl-C-o-tolyl-methylamine

Cat. No. B1306408
CAS RN: 883546-76-7
M. Wt: 198.26 g/mol
InChI Key: ODUGKKIZGXGYDM-UHFFFAOYSA-N
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Description

“C-Pyridin-4-yl-C-o-tolyl-methylamine” is a chemical compound with the molecular formula C13H14N2 . It is often used in proteomics research .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 271.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Copper-Catalyzed C-N Bond Cleavage and Pyridine Derivative Construction

A study by Huang et al. (2013) demonstrates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach offers a broad range of 2,4,6-trisubstituted pyridines with up to 95% yield from simple and readily available materials. Particularly, when pyridin-2-yl methylamine was used, α-alkylation of ketones occurred, leading to β-(pyridin-2-yl) ketones instead of the expected pyridines, showing a novel application in synthetic chemistry (Huang, Ji, Wu, Huang, & Jiang, 2013).

Rhodium-Catalyzed Methylation of Pyridines

Grozavu et al. (2020) explored a catalytic method that directly introduces a methyl group onto the pyridine aromatic ring, leveraging methanol and formaldehyde as key reagents. This method capitalizes on the interplay between aromatic and non-aromatic compounds, allowing pyridines to become nucleophilic after activation by reduction. The process facilitates mono or double methylation at the C-3/5 positions of C-4 functionalized pyridines, highlighting an innovative strategy in the modification of pyridine derivatives (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Metal-Free C-O and C-N Bond-Cleaving

Li et al. (2017) presented a novel approach for synthesizing N-substituted pyridones and 2-substituted pyridines via regioselective metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This methodology, supported by quantum chemistry calculations, showcases the potential for creating heterocyclic structures with significant efficiency and selectivity, offering a valuable tool for the development of pyridine-based compounds (Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017).

Selective Noradrenaline Reuptake Inhibitors

Fish et al. (2008) identified [4-(Phenoxy)pyridin-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors. Through structural-activity relationships, they demonstrated that potent NRI activity could be achieved with specific substitutions, suggesting the potential of pyridine derivatives in therapeutic applications (Fish, Ryckmans, Stobie, & Wakenhut, 2008).

Mechanism of Action

The mechanism of action of “C-Pyridin-4-yl-C-o-tolyl-methylamine” is not clear from the information available. As it is used in proteomics research , it may interact with proteins or other biological molecules in some way, but further details would require specific study.

Future Directions

The future directions for research on “C-Pyridin-4-yl-C-o-tolyl-methylamine” could include further studies on its synthesis, properties, and potential applications. Given its use in proteomics research , it may have potential in the study of proteins and their functions in biological systems.

properties

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGKKIZGXGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390009
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883546-76-7
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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